Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI)
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Overview
Description
Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) is a chemical compound with the molecular formula C7H11FO2 It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a fluorine atom and a methyl group, and the carboxylic acid is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through selective halogenation and alkylation reactions.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by selective halogenation, alkylation, and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropane ring contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2-chloro-1-methyl-, ethyl ester: Similar structure but with a chlorine atom instead of fluorine.
Cyclopropanecarboxylic acid, 2-fluoro-1-ethyl-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
128230-91-1 |
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Molecular Formula |
C7H11FO2 |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7+/m0/s1 |
InChI Key |
CVBPBZPTADJAAG-CAHLUQPWSA-N |
SMILES |
CCOC(=O)C1(CC1F)C |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1F)C |
Canonical SMILES |
CCOC(=O)C1(CC1F)C |
Synonyms |
Cyclopropanecarboxylic acid, 2-fluoro-1-methyl-, ethyl ester, cis- (9CI) |
Origin of Product |
United States |
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